
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
BenchChem offers high-quality (E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Research has shown that compounds with methoxybenzylidene and hydrazinyl structural features exhibit significant anti-inflammatory and analgesic activities. These properties were observed in a study where novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized. The compounds demonstrated high inhibitory activity on COX-2 selectivity, suggesting potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific structural motifs related to benzamide have been a focal point of research. For example, studies have been conducted on the synthesis of new pyrimidine and fused pyrimidine derivatives, demonstrating the versatility of these structures in creating a variety of chemical entities for further investigation (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Antibacterial and Antimicrobial Activities
Compounds bearing structural similarities to the specified chemical have been explored for their antibacterial and antimicrobial properties. A study on the synthesis, antibacterial, and molecular docking study of novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives found significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in addressing microbial resistance (Shakir, Saoud, & Hussain, 2020).
Antitumor Activity
The antitumor activities of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones were investigated, indicating that these compounds might act through a combination of mechanisms against cancer cells. This research suggests the potential of structurally related compounds in cancer therapy (Andreani, Burnelli, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Varoli, & Kunkel, 2006).
Antioxidant Properties
Another study focused on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, investigating their antioxidant activity. This work highlights the importance of structural features in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases (Kareem, Nordin, Heidelberg, Abdul-Aziz, & Ariffin, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antituberculosis activity . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological processes . The interaction often involves binding to the target, which can inhibit or modulate its function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level, often leading to the inhibition of growth of the target organisms .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-8-6-5-7-13(15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJZHCILWADLK-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

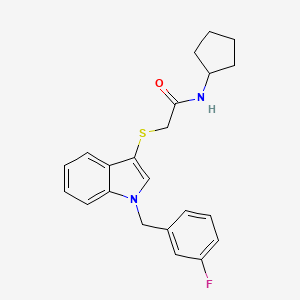
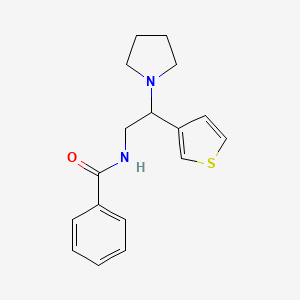
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

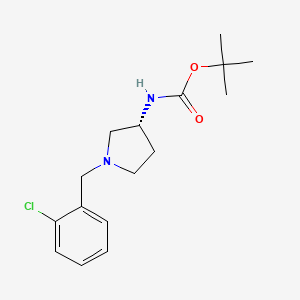
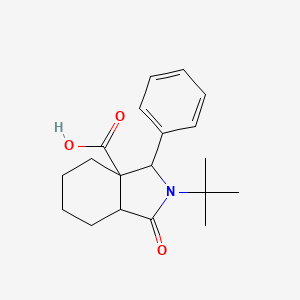
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)


![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
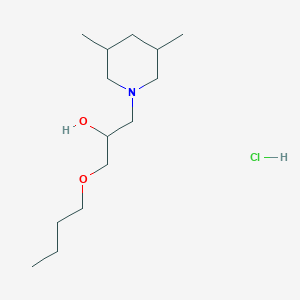
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)
